3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
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Overview
Description
3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a complex organic compound that features a unique combination of cyclopentyl, fluorophenyl, triazolopyrimidine, and piperazine moieties
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the compound may exert its effects by inhibiting key enzymes in cellular processes.
Biochemical Pathways
Given the potential enzyme inhibitory activity of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways associated with these enzymes, leading to downstream effects on cellular functions.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds , suggesting that similar studies could be performed on this compound to determine its ADME properties and their impact on bioavailability.
Result of Action
Given the potential enzyme inhibitory activity of similar compounds , it can be inferred that the compound may alter cellular functions by inhibiting key enzymes, potentially leading to various therapeutic effects.
Biochemical Analysis
Biochemical Properties
Based on the known properties of similar triazolopyrimidines, it can be inferred that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Similar compounds have been shown to exhibit antiproliferative activities against various cancer cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under conditions that favor the formation of the triazolopyrimidine ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Piperazine Ring: The piperazine ring is typically introduced through nucleophilic substitution reactions, where a suitable leaving group on the triazolopyrimidine core is displaced by piperazine.
Cyclopentyl Group Addition: The cyclopentyl group is added via alkylation reactions, often using cyclopentyl halides under basic conditions.
Final Coupling: The final step involves coupling the intermediate with propanone derivatives to form the complete compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles (e.g., solvent-free reactions, use of renewable resources) may be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents are employed in substitution reactions.
Major Products
Oxidation: Ketones and N-oxides.
Reduction: Dihydro derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-cyclopentyl-1-(4-(3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
3-cyclopentyl-1-(4-(3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one enhances its binding affinity and specificity compared to similar compounds with different substituents. This unique feature makes it a valuable candidate for further research and development in medicinal chemistry .
Biological Activity
The compound 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one (CAS Number: 923513-36-4) is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a triazolopyrimidine core, which is known for various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H26FN7O with a molecular weight of 423.5 g/mol. The structure includes a cyclopentyl group, a piperazine moiety, and a triazolopyrimidine derivative, which are crucial for its biological interactions.
Property | Value |
---|---|
CAS Number | 923513-36-4 |
Molecular Formula | C22H26FN7O |
Molecular Weight | 423.5 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazolopyrimidine framework is known to inhibit enzymes involved in critical pathways such as:
- Enzyme Inhibition : Compounds with similar structures have shown inhibition of enzymes like dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine synthesis in pathogens like Plasmodium falciparum, the causative agent of malaria .
- Neuroprotective Effects : Triazolopyrimidines have also been explored for their neuroprotective properties, particularly in models of tauopathies and Alzheimer's disease due to their ability to stabilize microtubules .
Antimalarial Activity
In a study evaluating the efficacy against P. falciparum, compounds similar to the target compound showed IC50 values ranging from 50 to 100 nM against the enzyme and the parasite . This suggests that derivatives of triazolopyrimidine can be potent antimalarial agents.
Neuroprotective Studies
Research involving microtubule stabilization indicated that certain triazolopyrimidines could enhance cellular stability and reduce neurodegeneration markers in transgenic mouse models . This indicates potential therapeutic applications in neurodegenerative diseases.
Case Studies
- Triazolopyrimidine Derivatives : A series of derivatives were tested for their inhibitory effects on P. falciparum DHODH and demonstrated significant antimalarial activity with improved pharmacokinetic profiles compared to earlier compounds .
- Microtubule Stabilization : In vitro studies showed that certain modifications to the triazolopyrimidine core led to enhanced microtubule stabilizing activity without causing cytotoxicity, indicating a promising avenue for neuroprotective drug development .
Properties
IUPAC Name |
3-cyclopentyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN7O/c23-17-6-3-7-18(14-17)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)9-8-16-4-1-2-5-16/h3,6-7,14-16H,1-2,4-5,8-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFPOUHRGQKASK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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